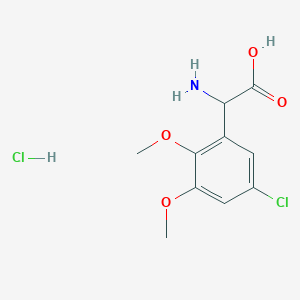
2-Amino-2-(5-chloro-2,3-dimethoxyphenyl)acetic acid hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Amino-2-(5-chloro-2,3-dimethoxyphenyl)acetic acid hydrochloride is an organic compound with a complex structure It features a phenyl ring substituted with chlorine and two methoxy groups, along with an amino and acetic acid group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-2-(5-chloro-2,3-dimethoxyphenyl)acetic acid hydrochloride typically involves multiple steps. One common method starts with the chlorination of 2,3-dimethoxybenzene to introduce the chlorine atom at the 5-position. This is followed by the introduction of the amino group through a nucleophilic substitution reaction. The final step involves the formation of the acetic acid moiety, which can be achieved through various organic reactions such as the use of acetic anhydride or acetyl chloride.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may include steps such as recrystallization and purification using techniques like column chromatography to isolate the desired product.
Análisis De Reacciones Químicas
Types of Reactions
2-Amino-2-(5-chloro-2,3-dimethoxyphenyl)acetic acid hydrochloride can undergo various types of chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The nitro group can be reduced to an amino group.
Substitution: The chlorine atom can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) are often used.
Substitution: Nucle
Propiedades
Fórmula molecular |
C10H13Cl2NO4 |
|---|---|
Peso molecular |
282.12 g/mol |
Nombre IUPAC |
2-amino-2-(5-chloro-2,3-dimethoxyphenyl)acetic acid;hydrochloride |
InChI |
InChI=1S/C10H12ClNO4.ClH/c1-15-7-4-5(11)3-6(9(7)16-2)8(12)10(13)14;/h3-4,8H,12H2,1-2H3,(H,13,14);1H |
Clave InChI |
PLXAUTUCFAOTQX-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC(=CC(=C1OC)C(C(=O)O)N)Cl.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




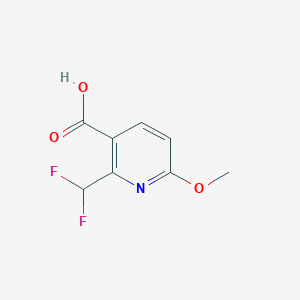

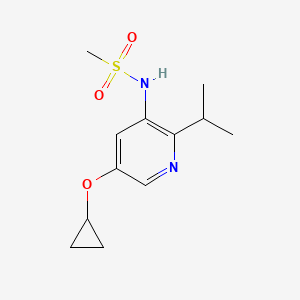

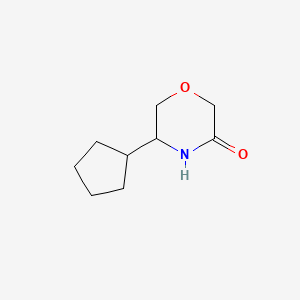

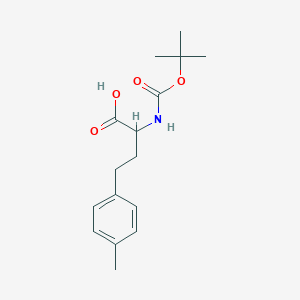
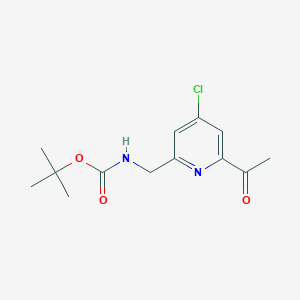

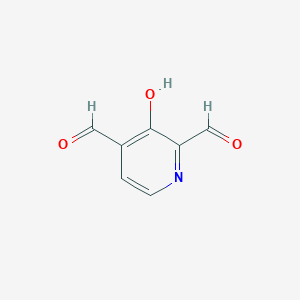
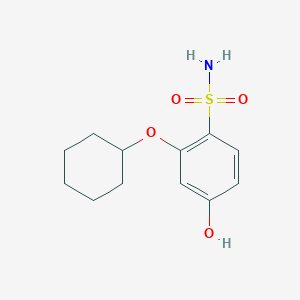
![Tert-butyl-[9-[tert-butyl(dimethyl)silyl]oxy-2,6,10-trimethyl-11-(2-methyl-1,3-thiazol-4-yl)undeca-6,10-dienoxy]-dimethylsilane](/img/structure/B14849996.png)
